molecular formula C14H19NO3 B174876 tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate CAS No. 103127-53-3

tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate

Cat. No. B174876
CAS RN: 103127-53-3
M. Wt: 249.3 g/mol
InChI Key: ZJTYRNPLVNMVPQ-UHFFFAOYSA-N
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Description

The compound “(S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate” is a related compound with the molecular formula C14H21N3O3 . Another related compound is “tert-Butyl (2-methyl-1-oxo-3-phenylpropan-2-yl)carbamate” with the molecular formula C15H21O3N1 .


Synthesis Analysis

While specific synthesis methods for “tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate” were not found, tert-butyl carbamates are generally formed under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .


Molecular Structure Analysis

The InChI string for “(S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate” is InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-11(12(18)17-15)9-10-7-5-4-6-8-10/h4-8,11H,9,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 .


Physical And Chemical Properties Analysis

The molecular weight of “(S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate” is 279.33 g/mol . The compound has 3 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Synthesis of Ceftolozane

This compound is an important intermediate product in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

Synthesis of Other Compounds

It is used in the synthesis of various other compounds. For instance, it is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position .

Research Chemical

This compound is a useful research chemical and is used for a variety of research applications . It is often used in pharmaceutical testing for accurate results .

Amino Protection

N-Benzyl-tert-butylamine, a related compound, is used as a protected amine . It aids in the oxidation to the corresponding hydroxylamine and nitrone .

Synthesis of Jaspine B

®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B , which was isolated from various sponges and endowed with cytotoxic activity against several human carcinoma cell lines, was synthesized from L-Serine .

Regulation of CRMP2

It selectively enhances slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) .

properties

IUPAC Name

tert-butyl N-(1-oxo-3-phenylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTYRNPLVNMVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701216548
Record name 1,1-Dimethylethyl N-(1-formyl-2-phenylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701216548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(1-benzyl-2-oxoethyl)carbamate

CAS RN

103127-53-3
Record name 1,1-Dimethylethyl N-(1-formyl-2-phenylethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103127-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(1-formyl-2-phenylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701216548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate
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tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate
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tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate
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tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate
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tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate
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tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate

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